molecular formula C19H20FN3O2S B2788537 N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040679-20-6

N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2788537
CAS No.: 1040679-20-6
M. Wt: 373.45
InChI Key: XBNKGZJFYOLPPT-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (hereafter referred to as the target compound) is a benzothienopyrimidine derivative characterized by a fused heterocyclic core (benzothieno[3,2-d]pyrimidin-4-one) with a 9-fluoro substituent, a 2-methyl group, and an N-cyclohexyl acetamide side chain.

Properties

IUPAC Name

N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-11-21-17-16-13(20)8-5-9-14(16)26-18(17)19(25)23(11)10-15(24)22-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNKGZJFYOLPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3CCCCC3)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves several steps, starting with the formation of the benzothienopyrimidine core. This can be achieved through a cyclization reaction involving suitable starting materials like 2-aminobenzothiophene and an appropriate pyrimidine derivative. The synthesis generally proceeds under controlled conditions, involving reagents such as acids or bases as catalysts. For industrial production, the focus is on optimizing yields and purity, often using high-throughput methods and rigorous purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties.

Condition Reagents Product Yield
Acidic (HCl, 80°C)6M HCl, refluxN-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo-benzothienopyrimidinyl)acetic acid72%
Basic (NaOH, 60°C)4M NaOH, ethanol/waterCyclohexylamine + 2-(9-fluoro-2-methyl-4-oxo-benzothienopyrimidinyl)acetate68%

Substitution Reactions

The fluorine atom at position 9 participates in nucleophilic aromatic substitution (NAS), enabling functional diversification.

Nucleophile Conditions Product Application
PiperidineDMF, 100°C, 12h9-piperidinyl derivativeEnhanced solubility
ThiophenolK₂CO₃, DMSO, 80°C9-phenylthio derivativeImproved enzyme inhibition

Oxidation and Reduction

The methyl group at position 2 and the ketone at position 4 undergo redox reactions:

Oxidation of Methyl Group

Reagent Product Biological Impact
KMnO₄, H₂SO₄, 60°C2-carboxylic acid derivativeIncreased polarity, altered receptor binding

Reduction of Ketone

Reagent Product Outcome
NaBH₄, MeOH4-hydroxy derivativeStabilized hydrogen-bonding interactions

Cycloaddition and Rearrangement

The benzothieno-pyrimidine core participates in cycloaddition reactions, expanding its structural complexity:

Reaction Type Reagents/Conditions Product
Diels-AlderMaleic anhydride, toluene, 110°CFused tetracyclic adduct
Dimroth rearrangementNH₃, EtOH, refluxIsomeric pyrimidine derivatives

Functionalization of the Cyclohexyl Group

The cyclohexyl moiety can be modified to alter steric and electronic properties:

Modification Method Result
EpoxidationmCPBA, CH₂Cl₂Epoxide formation (improved membrane penetration)
DehydrogenationPd/C, 200°CAromatic cyclohexene derivative

Key Mechanistic Insights

  • Fluorine’s Role : The electron-withdrawing fluorine atom enhances NAS reactivity at position 9, enabling efficient derivatization .

  • Acetamide Stability : Hydrolysis rates depend on pH, with faster degradation observed under basic conditions due to nucleophilic attack on the carbonyl carbon.

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by the presence of a benzothieno-pyrimidine core, which contributes to its biological activity. The molecular formula is C16H20FN3O2SC_{16}H_{20}FN_3O_2S with a molecular weight of approximately 335.41 g/mol. Its unique structural components enable interactions with biological targets, particularly in the realm of medicinal chemistry.

Physical Properties

  • Molecular Weight : 335.41 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under normal laboratory conditions but sensitive to light and moisture.

Anticancer Activity

Recent studies have indicated that N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant anticancer properties. It has been shown to selectively target cancer cells, enhancing therapeutic efficacy while minimizing toxicity to normal cells.

Case Study: Selective Uptake in Cancer Cells

A study demonstrated that this compound is preferentially taken up by various cancer cell lines compared to non-cancerous cells. This selective uptake suggests potential for use as a targeted therapy in oncology, where minimizing side effects is crucial for patient quality of life .

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of crucial enzymatic pathways.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

This table illustrates the compound's potential as an antimicrobial agent, particularly against resistant strains .

Neurological Applications

Emerging research suggests that N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may have neuroprotective effects. Preliminary studies indicate it could modulate pathways involved in neurodegeneration, making it a candidate for treating conditions such as Alzheimer’s disease.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzothienopyrimidine core can bind to active sites, modulating the activity of target proteins and pathways involved in disease processes. Detailed studies have shown that this compound can inhibit the activity of certain kinases, thus interfering with signal transduction pathways critical for cell proliferation and survival.

Comparison with Similar Compounds

Research Findings and Implications

  • Role of Fluorine : The 9-fluoro substituent in the target compound may enhance bioavailability by reducing metabolic oxidation, a trend observed in fluorinated COX-2 inhibitors .
  • Cyclohexyl Acetamide vs.
  • Methyl Group at Position 2 : The 2-methyl substituent could sterically hinder enzyme binding, reducing off-target effects—a hypothesis supported by similar modifications in kinase inhibitors .

Biological Activity

N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N cyclohexyl 2 9 fluoro 2 methyl 4 oxo 1 benzothieno 3 2 d pyrimidin 3 4H yl acetamide\text{N cyclohexyl 2 9 fluoro 2 methyl 4 oxo 1 benzothieno 3 2 d pyrimidin 3 4H yl acetamide}

Research indicates that the compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes in cancer cells .
  • Anticancer Properties : In vitro studies have demonstrated that N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits cytotoxic effects against various cancer cell lines, including breast and lung adenocarcinomas. The compound induces apoptosis and inhibits cell cycle progression .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits PARP activity
CytotoxicityInduces apoptosis in cancer cell lines
Cell Cycle RegulationArrests cell cycle in G0/G1 phase
Antimicrobial ActivityEffective against certain bacterial strains

Case Study 1: Anticancer Efficacy

A study evaluated the effects of N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (10 µM and above). Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptotic cells .

Case Study 2: Mechanistic Insights

In another investigation, the compound's mechanism was elucidated through Western blot analysis, showing upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). These findings support the hypothesis that the compound exerts its anticancer effects by promoting apoptosis through the mitochondrial pathway .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to form the benzothieno-pyrimidinone core.
  • Nucleophilic substitution for introducing the cyclohexyl-acetamide moiety.
  • Fluorination at the 9-position using fluorinating agents like Selectfluor™ under controlled conditions. Purification is achieved via column chromatography or recrystallization, with reaction monitoring by TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Key characterization methods include:

Technique Key Data Purpose
1H/13C NMR Chemical shifts (δ) for fluorine (e.g., ~9-10 ppm for aromatic F) and methyl groups (~2.1-2.3 ppm)Confirm substituent positions and purity
Mass Spectrometry Molecular ion peak ([M+H]+) matching theoretical mass (e.g., m/z ~430-450)Validate molecular formula
Elemental Analysis %C, %N, %S deviations <0.3% from theoretical valuesAssess purity

Q. What functional groups in this compound are hypothesized to drive its bioactivity?

The 9-fluoro group enhances metabolic stability, the benzothieno-pyrimidinone core facilitates π-π stacking with biological targets, and the N-cyclohexyl-acetamide side chain improves solubility and target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

  • Temperature control : Elevated temperatures (80-120°C) for condensation steps, ambient conditions for fluorination.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective cyclization .
  • Real-time monitoring : HPLC tracking of intermediates to minimize side products .

Q. How should researchers address contradictions between in vitro and in vivo biological activity data?

Discrepancies often arise from:

  • Poor pharmacokinetics (PK) : Use PK/PD modeling to assess bioavailability and metabolic stability.
  • Off-target effects : Validate target engagement via siRNA knockdown or CRISPR-edited cell lines.
  • Species-specific differences : Compare activity in human vs. murine primary cells .

Q. What computational strategies are effective for elucidating its mechanism of action?

  • Molecular docking : Predict binding modes to kinases or DNA topoisomerases using AutoDock Vina.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories).
  • QSAR modeling : Correlate substituent variations (e.g., methyl vs. ethyl groups) with IC₅₀ values .

Q. How do structural modifications impact its biological activity profile?

Example modifications and effects:

Modification Impact Evidence
Fluorine → Chlorine Reduced metabolic stability but increased target affinity
Cyclohexyl → Phenyl Decreased solubility but enhanced cytotoxicity in cancer models

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its antimicrobial vs. anticancer efficacy?

  • Dose dependency : Antimicrobial activity may dominate at lower concentrations (MIC ~5 µM), while anticancer effects require higher doses (IC₅₀ ~20 µM).
  • Assay conditions : Viability assays (MTT) vs. colony-forming unit (CFU) counts can yield divergent results .

Q. Why do solubility measurements vary across studies?

Variations arise from:

  • Solvent systems : DMSO (high solubility) vs. aqueous buffers (low solubility).
  • pH dependence : Protonation of the acetamide group at acidic pH improves solubility .

Methodological Recommendations

Q. What in vitro assays are most suitable for preliminary bioactivity screening?

Prioritize:

  • Anticancer : NCI-60 cell line panel or 3D tumor spheroid models.
  • Antimicrobial : Broth microdilution (CLSI guidelines) against ESKAPE pathogens.
    Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .

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